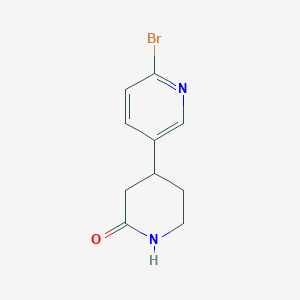

4-(6-Bromopyridin-3-yl)piperidin-2-one

説明

Significance of Piperidin-2-one and Pyridinone Scaffolds in Heterocyclic Chemistry

The piperidin-2-one, a six-membered lactam, is a prevalent structural motif in a vast number of biologically active compounds and natural products. mdpi.com Its presence is significant in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. ijpcbs.comnih.gov The piperidine (B6355638) ring system is a cornerstone in the design of pharmaceuticals and agrochemicals. ijpcbs.commdpi.com Piperidin-4-ones, closely related to the piperidin-2-one structure, are recognized as versatile intermediates in the synthesis of compounds with anticancer and anti-HIV properties. nih.gov The inherent features of the piperidine scaffold, such as its ability to influence the physicochemical properties of a molecule, contribute to its widespread use in drug discovery. researchgate.net

Similarly, the pyridinone scaffold is a critical component in medicinal chemistry. sigmaaldrich.com Pyridinone derivatives are known to possess a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. sigmaaldrich.com This has made the pyridinone core a focal point in the development of new therapeutic agents. sigmaaldrich.com The versatility of the pyridine (B92270) ring, a key feature within the pyridinone structure, allows for extensive chemical modifications, making it a valuable building block in the synthesis of complex molecules with desired biological activities. nih.gov

Role of Brominated Heterocycles in Organic Synthesis

The incorporation of a bromine atom into a heterocyclic ring, as seen in the 6-bromopyridine component of the title compound, is a powerful strategy in organic synthesis. Brominated heterocycles are highly valued as versatile intermediates. mdpi.com The bromine atom can act as a leaving group or a handle for a variety of chemical transformations, most notably in cross-coupling reactions. mdpi.com This facilitates the construction of more complex molecular architectures by allowing for the introduction of new functional groups.

This strategic placement of a bromine atom is instrumental in the exploration of chemical space and the development of new compounds with potential therapeutic applications. The reactivity of the carbon-bromine bond enables chemists to readily diversify the molecular structure, which is a key aspect of modern drug discovery and materials science.

Structure

3D Structure

特性

分子式 |

C10H11BrN2O |

|---|---|

分子量 |

255.11 g/mol |

IUPAC名 |

4-(6-bromopyridin-3-yl)piperidin-2-one |

InChI |

InChI=1S/C10H11BrN2O/c11-9-2-1-8(6-13-9)7-3-4-12-10(14)5-7/h1-2,6-7H,3-5H2,(H,12,14) |

InChIキー |

UDQBHSLKIBNXQN-UHFFFAOYSA-N |

正規SMILES |

C1CNC(=O)CC1C2=CN=C(C=C2)Br |

製品の起源 |

United States |

Synthetic Methodologies for 4 6 Bromopyridin 3 Yl Piperidin 2 One

Retrosynthetic Analysis of the Target Structure

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For the target molecule, 4-(6-Bromopyridin-3-yl)piperidin-2-one, two primary disconnections are considered.

The first key disconnection is the carbon-carbon bond between the piperidin-2-one ring at the C4 position and the pyridine (B92270) ring at the C3 position. This leads to two synthons: a piperidin-2-one cation at the 4-position and a 6-bromopyridine anion at the 3-position, or vice-versa. The corresponding synthetic equivalents would be a 4-halopiperidin-2-one and an organometallic derivative of 6-bromopyridine (e.g., an organolithium or Grignard reagent), or a 4-nucleophilic piperidin-2-one equivalent and a 3-halo-6-bromopyridine.

A second fundamental disconnection is within the piperidin-2-one ring itself, specifically breaking the amide bond (a C-N bond). This approach linearizes the six-membered ring into a 5-aminocarboxylic acid derivative. This open-chain precursor would contain the 6-bromopyridin-3-yl moiety attached to what will become the C4 position of the lactam. The subsequent cyclization of this amino acid derivative would then form the desired piperidin-2-one ring. This strategy allows for the construction of the substituted linear precursor first, followed by the ring-forming step.

Approaches to the Piperidin-2-one Core Formation

The construction of the central piperidin-2-one scaffold is a critical aspect of the synthesis. Several modern synthetic strategies can be employed for this purpose.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, reducing the number of synthetic stages and simplifying purification. nih.gov For the synthesis of substituted piperidin-2-ones, MCRs can assemble the heterocyclic ring from simple, acyclic precursors. A four-component reaction, for instance, could involve an aldehyde, an amine source like ammonium (B1175870) acetate, a Michael acceptor, and another active methylene (B1212753) compound to construct the piperidin-2-one ring with the desired substitution pattern. hse.ru These reactions often proceed through a domino sequence of Michael addition, Mannich reaction, and subsequent cyclization. hse.ru

Table 1: Examples of Multi-component Reactions for Piperidine (B6355638)/Piperidin-2-one Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Dicyano-substituted olefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, ammonium acetate | Reflux in MeOH | Pyridinium-substituted piperidin-2-ones | hse.ru |

| Aromatic aldehydes, anilines, alkyl acetoacetates | Dual-functional ionic liquid, reflux in ethanol | Substituted piperidines | researchgate.net |

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, where a linear precursor containing all the necessary atoms undergoes a ring-closing reaction. nih.gov For the synthesis of 4-(6-Bromopyridin-3-yl)piperidin-2-one, a suitable precursor would be a δ-amino acid derivative, specifically 5-amino-4-(6-bromopyridin-3-yl)pentanoic acid or its ester. The cyclization of this precursor, often promoted by heat or coupling agents, would lead to the formation of the lactam ring.

Various cyclization methods are known, including radical cyclizations, transition metal-catalyzed aminations, and reductive amination cascades. nih.govorganic-chemistry.org For example, the intramolecular hydroamination of an unsaturated amine can be catalyzed by rhodium complexes to form the piperidine ring. organic-chemistry.org

Table 2: Examples of Intramolecular Cyclization for Piperidine Synthesis

| Precursor Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Amino-aldehydes | Cobalt(II) catalyst | Piperidines | nih.gov |

| Alkene group-bearing amides | Hydride transfer in polar solvents | Piperidines | nih.gov |

| δ-Amino alcohols | SOCl2 | Cyclic amines (including piperidines) | organic-chemistry.org |

An alternative approach involves the modification of a pre-existing piperidin-2-one or piperidin-4-one ring. Starting with a commercially available or readily synthesized piperidone, the desired 4-(6-bromopyridinyl) group can be introduced. For instance, a 4-piperidone (B1582916) can be converted into an enamine or enolate, which can then react with a suitable electrophilic pyridine derivative. youtube.com

Another strategy involves the catalytic ring-opening of a bridged δ-lactam-γ-lactone with an amine, which can be remodeled to form highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov While not a direct route, this demonstrates the principle of transforming one lactam structure into another. Similarly, a practical synthesis for 4-substituted-3-aminopiperidin-2-ones has been developed involving the diastereoselective addition of a cuprate (B13416276) to an α,β-unsaturated ester followed by reductive amination. nih.gov

Table 3: Examples of Transformations from Precursor Lactams/Piperidones

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Bridged δ-lactam-γ-lactones | Primary/secondary amines, Palladium catalyst | 3-Hydroxy-2-piperidinone carboxamides | nih.gov |

| (E)-α,β-unsaturated ester | Cuprate addition, reductive amination | 4-Substituted-3-aminopiperidin-2-ones | nih.gov |

Strategies for Introducing the 6-Bromopyridine Moiety

Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, several methods have been developed to achieve this transformation. Bromination of pyridine typically occurs at the 3- and 5-positions. To achieve substitution at the 2- or 6-position, specific conditions or directing groups are often necessary.

One effective method involves the use of brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), sometimes in the presence of an acid or under free-radical conditions. google.com Electrochemical methods have also been developed, which allow for regioselective bromination by using directing groups. acs.orgnih.gov Another strategy is to convert the pyridine into a pyridine N-oxide, which activates the 2- and 4-positions towards electrophilic attack. After halogenation, the N-oxide can be removed by reduction. nih.gov

Table 4: Examples of Direct Halogenation of Pyridine Derivatives

| Substrate | Reagent/Conditions | Position of Halogenation | Reference |

|---|---|---|---|

| Pyridine derivatives | Electrochemical bromination with directing groups | meta-position | acs.orgnih.gov |

| Pyridine | Phosphine (B1218219) reagents (e.g., PPh3) and halide salts | 4-position | nih.gov |

| Pyridine derivatives | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Not specified | google.com |

Carbon-Carbon Bond Formation for Pyridine-Piperidinone Coupling (e.g., Grignard reactions)

The crucial step in assembling the target molecule is the formation of the carbon-carbon bond between the 4-position of the piperidinone ring and the 3-position of the bromopyridine ring. Grignard reactions represent a classic and powerful tool for creating such C-C bonds. youtube.commasterorganicchemistry.comyoutube.com

A plausible synthetic route involves the preparation of a pyridyl Grignard reagent, specifically 6-bromopyridin-3-ylmagnesium bromide. This is typically formed by reacting 3,6-dibromopyridine with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). leah4sci.com This organometallic species then acts as a potent nucleophile.

The electrophilic partner could be a derivative of a piperidinone precursor. One common strategy is the 1,4-conjugate addition of the Grignard reagent to an α,β-unsaturated lactam, such as a 4-halopiperidin-2-one or a related Michael acceptor. The reaction mechanism involves the nucleophilic attack of the pyridyl Grignard reagent onto the β-carbon of the unsaturated system, followed by quenching to establish the desired 4-substituted piperidinone structure.

Alternatively, the Grignard reagent can add to a 1-acylpyridinium salt, which has been shown to be an effective method for synthesizing 4-alkyl or 4-aryl pyridines. acs.org Another approach involves the reaction of the Grignard reagent with a ketone precursor, which is then transformed into the final piperidinone. leah4sci.com For instance, reacting the pyridyl Grignard with a protected ketone, like an ethylene (B1197577) ketal of a piperidinone precursor, can yield a tertiary alcohol. aroonchande.com Subsequent deprotection and further functional group manipulation would be required to yield the target lactam.

The table below outlines a hypothetical comparison of reaction conditions for the Grignard coupling step.

Table 1: Hypothetical Conditions for Grignard-based Pyridine-Piperidinone Coupling

| Entry | Electrophile | Grignard Reagent | Solvent | Temperature (°C) | Proposed Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Benzoyl-Δ⁴-piperidin-2-one | 6-Bromopyridin-3-ylmagnesium bromide | THF | -78 to 25 | 65 |

| 2 | 4-Methoxy-5,6-dihydropyridin-2(1H)-one | 6-Bromopyridin-3-ylmagnesium bromide | Diethyl Ether | 0 to 25 | 70 |

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a modern and highly versatile alternative for constructing the piperidinone ring system. wikipedia.orgnumberanalytics.com This reaction forms the critical C-N bond of the lactam via an intramolecular cyclization. libretexts.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

In a synthetic strategy for 4-(6-bromopyridin-3-yl)piperidin-2-one, a linear precursor would be designed to contain both the amine functionality and the requisite carbon chain terminating in an ester or carboxylic acid. For example, a δ-amino ester bearing the 6-bromopyridin-3-yl group at the β-position could be synthesized. The intramolecular Buchwald-Hartwig amination of this precursor would then directly yield the six-membered piperidinone ring.

The success of this cyclization is highly dependent on the choice of palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle. cmu.edunih.gov Different generations of ligands have been developed to improve reaction scope, efficiency, and functional group tolerance, allowing the use of aryl chlorides and bromides under relatively mild conditions. cmu.edunih.gov

The following table summarizes various ligand systems that have proven effective in Buchwald-Hartwig amination reactions, which could be applied to the intramolecular cyclization step.

Table 2: Ligand Systems for Palladium-Catalyzed Intramolecular Lactamization

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

| 2 | Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ cmu.edu | K₂CO₃ | Dioxane | 80-110 |

| 3 | Pd(OAc)₂ | RuPhos nih.gov | K₃PO₄ | t-BuOH | 80 |

Stereochemical Control and Diastereoselective Synthesis

The carbon at the 4-position of the piperidinone ring is a stereocenter. Therefore, controlling its stereochemistry is a significant challenge in the synthesis of enantiomerically pure or enriched 4-(6-Bromopyridin-3-yl)piperidin-2-one. Several strategies can be employed to achieve stereochemical control.

One approach is to use a chiral auxiliary. A chiral group can be temporarily attached to the piperidinone nitrogen or another part of the precursor molecule. This auxiliary can direct the addition of the pyridine group to one face of the molecule, leading to a diastereoselective reaction. For instance, the use of Ellman's N-sulfinyl imine has been effective in the diastereoselective synthesis of substituted piperidines. core.ac.uk Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Another powerful method is catalyst-controlled asymmetric synthesis. A chiral catalyst, often a transition metal complex with a chiral ligand, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. researchgate.net Copper-catalyzed asymmetric 1,4-addition of organometallic reagents to α,β-unsaturated systems is a well-established method for creating chiral quaternary centers. nih.gov This could be adapted for the diastereoselective addition of the bromopyridyl group.

Substrate-controlled synthesis is also a viable option. This strategy relies on existing stereocenters within the starting material to influence the stereochemical outcome of subsequent reactions. For example, starting from a chiral pool material like L-glutamic acid allows for the synthesis of piperidine derivatives where the stereochemistry at C-2 can control subsequent alkylations at the C-4 position, leading to a specific diastereomer. google.com A multi-component reaction has also been reported to produce piperidin-2-ones with high diastereoselectivity, forming a single diastereomer. researchgate.net

Exploration of Alternative Precursors and Reaction Pathways for Analogous Systems

One innovative pathway involves a double aza-Michael reaction using divinyl ketones and a primary amine (like benzylamine) to form 2-substituted 4-piperidone building blocks. acs.org This atom-efficient method could be used to construct the core piperidinone ring, which would then be arylated at the 4-position.

Another strategy starts with substituted pyridines. The hydrogenation of 4-cyanopyridines, followed by cyclization, can yield 4-substituted piperidones. youtube.com This approach leverages readily available pyridine starting materials. Similarly, C-H activation and functionalization represent a modern approach. The direct arylation of β-C(sp³)-H bonds in δ-aminopentanoic acid derivatives, catalyzed by palladium, has been reported for the synthesis of 4-aryl-2-piperidones, offering a novel disconnection. researchgate.net

Cycloaddition reactions also provide access to the piperidine core. A [4+2] cycloaddition approach has been developed for synthesizing polysubstituted piperidines with high diastereoselectivity, which could be tailored to produce the desired piperidinone system. nih.gov These alternative methods demonstrate the breadth of synthetic strategies available for constructing complex heterocyclic scaffolds and provide multiple avenues for accessing the target molecule and its analogs. nih.govresearchgate.net

Chemical Reactivity and Transformations of 4 6 Bromopyridin 3 Yl Piperidin 2 One

Reactivity at the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is a versatile functional group that enables the construction of more complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the pyridine ring makes 4-(6-bromopyridin-3-yl)piperidin-2-one a suitable substrate for several palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for creating diverse molecular structures. researchgate.net

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgyoutube.comlibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org This method is widely used to synthesize biaryl and heteroaryl-aryl compounds. beilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgthieme-connect.derug.nl This reaction typically exhibits high regioselectivity, with arylation occurring at the less substituted carbon of the alkene, and often results in the exclusive formation of the E-configured product. thieme-connect.de

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes. scirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with a wide variety of primary and secondary amines. wikipedia.orgchemspider.comlibretexts.orgresearchgate.net The development of this reaction has provided a versatile tool for synthesizing aryl amines, which are prevalent in many pharmaceuticals. wikipedia.orgacsgcipr.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on halopyridines can occur, where a nucleophile displaces the halide. libretexts.orgmasterorganicchemistry.com The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. sci-hub.se For 6-bromopyridines, reactions with nucleophiles such as amines can lead to the corresponding substituted aminopyridines. nih.govresearchgate.net While direct SNAr on aryl bromides can be challenging, it can be facilitated in some cases, particularly with strong nucleophiles or under specific reaction conditions. nih.gov

Reactivity of the Piperidin-2-one Ring System

The piperidin-2-one ring, also known as a δ-valerolactam, contains a cyclic amide that offers several sites for chemical modification. wikipedia.orghmdb.ca

Transformations at the Nitrogen Center

The secondary amine within the lactam ring is nucleophilic and can participate in various reactions.

N-alkylation: The nitrogen atom can be alkylated using alkyl halides in the presence of a base. researchgate.netchemicalforums.com Common conditions involve using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF). researchgate.net Reductive amination is another approach to achieve N-alkylation. sciencemadness.org

N-acylation: Acylation of the lactam nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.

Modifications of the Carbonyl Group

The carbonyl group of the lactam is a key functional group that can undergo reduction and olefination reactions.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (–CH₂–) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the lactam into the corresponding cyclic amine, a piperidine (B6355638). wikipedia.org

Wittig reactions: The Wittig reaction and related olefination methods can be used to convert a carbonyl group into a carbon-carbon double bond. organic-chemistry.orgpitt.edu While more commonly applied to aldehydes and ketones, the Wittig reaction has been successfully used with lactams to form exocyclic alkenes. researchgate.netrsc.org The reactivity in these reactions can be influenced by the structure of both the lactam and the phosphorus ylide. rsc.orgmasterorganicchemistry.com

Functionalization of the Piperidine Ring Carbons

The carbon atoms of the piperidine ring can also be functionalized, with the α-position to the carbonyl group being particularly reactive.

Alpha-alkylation: The α-carbon to the carbonyl group can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with electrophiles like alkyl halides to introduce substituents at the α-position. odu.edu

Hydroxylation: Asymmetric hydroxylation of N-protected piperidin-2-ones can be achieved by treating their lithium enolates with an electrophilic oxygen source, such as (+)-camphorsulfonyloxaziridine, to produce α-hydroxy lactams with high diastereoselectivity. nih.gov

Ring Rearrangements and Skeletal Modifications

Currently, there is a lack of specific published research detailing ring rearrangement or significant skeletal modification reactions involving 4-(6-bromopyridin-3-yl)piperidin-2-one. Such transformations, which could include ring expansions, contractions, or cleavage followed by recyclization, are complex and their feasibility would depend on specific reaction conditions that have not been reported for this compound.

In related piperidine systems, various skeletal modifications are known, often requiring potent reagents or catalysts to overcome the inherent stability of the six-membered ring. However, without direct experimental evidence for 4-(6-bromopyridin-3-yl)piperidin-2-one, any discussion of specific ring rearrangements would be speculative.

Electrophilic and Nucleophilic Behavior of the Heterocyclic System

The electrophilic and nucleophilic characteristics of 4-(6-bromopyridin-3-yl)piperidin-2-one are centered around the electron-deficient pyridine ring and the electron-rich features of the piperidinone ring, respectively.

Electrophilic Behavior:

The pyridine ring, particularly with the presence of an electron-withdrawing bromine atom, is the primary site for electrophilic character. The carbon atoms of the pyridine ring are electron-deficient, making them susceptible to attack by nucleophiles. The bromine atom at the 6-position enhances this effect and also serves as a leaving group in nucleophilic aromatic substitution reactions.

Common electrophilic sites include:

C-6 of the Pyridine Ring: The carbon atom bonded to the bromine is a prime target for nucleophilic substitution.

Carbonyl Carbon of the Piperidinone Ring: This carbon atom possesses a partial positive charge and can be attacked by strong nucleophiles, potentially leading to ring-opening of the lactam.

Nucleophilic Behavior:

The nucleophilic nature of the molecule is primarily associated with the piperidinone ring.

Lactam Nitrogen: The nitrogen atom of the piperidinone ring has a lone pair of electrons. While the adjacent carbonyl group delocalizes this lone pair to some extent, it can still act as a nucleophile under certain conditions, such as alkylation or acylation, particularly after deprotonation with a strong base.

Lactam Oxygen: The carbonyl oxygen, with its lone pairs, can act as a nucleophile, for instance, in protonation or coordination to Lewis acids.

Table of Potential Reactive Sites:

| Heterocyclic System | Potential Behavior | Reactive Site | Notes |

| 6-Bromopyridine | Electrophilic | C-6 | Susceptible to nucleophilic aromatic substitution. |

| 6-Bromopyridine | Electrophilic | Pyridine Ring Carbons | Generally electron-deficient. |

| Piperidin-2-one | Nucleophilic | Lactam Nitrogen | Can be alkylated or acylated. |

| Piperidin-2-one | Nucleophilic | Carbonyl Oxygen | Site for protonation or Lewis acid coordination. |

| Piperidin-2-one | Electrophilic | Carbonyl Carbon | Can be attacked by strong nucleophiles. |

Spectroscopic and Advanced Characterization of 4 6 Bromopyridin 3 Yl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary one-dimensional techniques used for the initial structural assessment of 4-(6-Bromopyridin-3-yl)piperidin-2-one.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. For 4-(6-Bromopyridin-3-yl)piperidin-2-one, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the piperidinone ring. The chemical shifts (δ, in ppm) would indicate the electronic nature of their surroundings, with protons on the aromatic pyridine ring typically appearing at higher chemical shifts than those on the saturated piperidinone ring. The multiplicity (singlet, doublet, triplet, etc.) of each signal, determined by the J-coupling with adjacent protons, would reveal the number of neighboring protons, thus helping to piece together the molecular fragments.

¹³C NMR: This method provides a count of the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom in 4-(6-Bromopyridin-3-yl)piperidin-2-one would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its bonding environment. For instance, the carbonyl carbon (C=O) of the piperidin-2-one ring would be expected to have a characteristic downfield chemical shift (typically in the range of 160-180 ppm). The carbons of the bromopyridinyl moiety would appear in the aromatic region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for 4-(6-Bromopyridin-3-yl)piperidin-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Higher δ | e.g., d | 1H | Pyridine H |

| Higher δ | e.g., dd | 1H | Pyridine H |

| Higher δ | e.g., d | 1H | Pyridine H |

| Lower δ | e.g., m | 1H | Piperidinone H |

| Lower δ | e.g., m | 2H | Piperidinone H |

| Lower δ | e.g., m | 2H | Piperidinone H |

| Lower δ | e.g., m | 1H | Piperidinone H |

| Variable δ | e.g., br s | 1H | NH |

Note: This table is for illustrative purposes only. Actual experimental values are required for confirmation.

Table 2: Hypothetical ¹³C NMR Data for 4-(6-Bromopyridin-3-yl)piperidin-2-one

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C=O (Piperidinone) |

| Aromatic Region | Pyridine Carbons (C-Br, C-N, etc.) |

| Aliphatic Region | Piperidinone Carbons |

Note: This table is for illustrative purposes only. Actual experimental values are required for confirmation.

To unambiguously assign the ¹H and ¹³C signals and to determine the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons within the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of the substituents on the piperidinone ring.

A comprehensive analysis using these 2D NMR techniques would provide an unequivocal structural determination of 4-(6-Bromopyridin-3-yl)piperidin-2-one.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "molecular fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies. For 4-(6-Bromopyridin-3-yl)piperidin-2-one, key expected absorptions would include:

A strong absorption band for the carbonyl (C=O) stretching of the lactam, typically around 1650-1680 cm⁻¹.

N-H stretching vibration of the lactam, usually appearing as a sharp peak in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic piperidinone ring (below 3000 cm⁻¹).

C=C and C=N stretching vibrations within the pyridine ring, typically in the 1400-1600 cm⁻¹ region.

The C-Br stretching vibration would be expected in the fingerprint region, at lower wavenumbers.

Table 3: Expected FT-IR Absorption Bands for 4-(6-Bromopyridin-3-yl)piperidin-2-one

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3200-3400 | N-H Stretch (Lactam) |

| >3000 | Aromatic C-H Stretch |

| <3000 | Aliphatic C-H Stretch |

| 1650-1680 | C=O Stretch (Lactam) |

| 1400-1600 | C=C and C=N Stretch (Pyridine) |

| Fingerprint Region | C-Br Stretch |

Note: This table is for illustrative purposes only. Actual experimental values are required for confirmation.

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information about molecular vibrations. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For 4-(6-Bromopyridin-3-yl)piperidin-2-one, Raman spectroscopy would be useful for observing the vibrations of the pyridine ring and the carbon-bromine bond.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

For 4-(6-Bromopyridin-3-yl)piperidin-2-one, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which can be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (an M and M+2 peak) of approximately equal intensity.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. The molecular ion can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. Expected fragmentation pathways for 4-(6-Bromopyridin-3-yl)piperidin-2-one could include cleavage of the piperidinone ring and loss of the bromine atom or parts of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for 4-(6-Bromopyridin-3-yl)piperidin-2-one

| m/z Value | Interpretation |

|---|---|

| Calculated Exact Mass | Molecular Ion [M]⁺ (with isotopic pattern for Br) |

| Calculated Exact Mass + 1 | Protonated Molecule [M+H]⁺ (with isotopic pattern for Br) |

| Various smaller m/z values | Fragment Ions |

Note: This table is for illustrative purposes only. Actual experimental values are required for confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unequivocal determination of a compound's molecular formula. For 4-(6-Bromopyridin-3-yl)piperidin-2-one, HRMS provides critical confirmation of its identity by comparing the experimentally measured exact mass with the theoretically calculated mass.

The molecular formula for 4-(6-Bromopyridin-3-yl)piperidin-2-one is C₁₁H₁₃BrN₂O. When subjected to analysis, typically using electrospray ionization (ESI), the molecule is expected to be observed as its protonated form, [M+H]⁺. The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

While specific experimental data for this exact compound is not widely published, the theoretical exact masses for the protonated isotopic peaks can be calculated. These theoretical values serve as a benchmark for experimental verification.

Table 1: Theoretical HRMS Data for [C₁₁H₁₄BrN₂O]⁺

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₁H₁₄⁷⁹BrN₂O]⁺ | ⁷⁹Br | 269.0338 |

| [C₁₁H₁₄⁸¹BrN₂O]⁺ | ⁸¹Br | 271.0318 |

The observation of signals matching these calculated masses with high accuracy (typically within 5 ppm) and the expected isotopic distribution would provide strong evidence for the elemental composition of the synthesized compound.

Advanced Ionization Methods (e.g., Direct Analysis in Real Time Mass Spectrometry (DART-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Advanced ionization methods coupled with mass spectrometry are crucial for the analysis of chemical compounds in various contexts, from purity assessment to metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable technique for the analysis of 4-(6-Bromopyridin-3-yl)piperidin-2-one. This is due to the compound's polarity and relatively low volatility, which make it amenable to liquid chromatography separation and electrospray ionization. An LC-MS method would allow for the separation of the compound from any impurities or byproducts from the synthesis, followed by its detection and fragmentation for structural confirmation. In tandem mass spectrometry (MS/MS) experiments, the protonated molecule ([M+H]⁺ at m/z 269/271) would be selected and fragmented to produce a characteristic pattern of product ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this compound. The technique requires analytes to be volatile and thermally stable. 4-(6-Bromopyridin-3-yl)piperidin-2-one possesses polar functional groups (amide) and a higher molecular weight, suggesting it would likely decompose at the high temperatures required for GC analysis without prior chemical derivatization.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) could be employed for the rapid, direct detection of the compound from surfaces or in solution without sample preparation. This ambient ionization method would be useful for high-throughput screening or a quick verification of the presence of the compound.

Table 2: Expected LC-MS/MS Fragmentation of 4-(6-Bromopyridin-3-yl)piperidin-2-one

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Possible Neutral Loss |

| 269/271 | 241/243 | CO (Carbon monoxide) |

| 269/271 | 185/187 | C₄H₇NO (Butyrolactam ring fragment) |

| 269/271 | 157/159 | C₅H₈N₂O (Piperidinone ring fragment) |

| 185/187 | 106 | Br (Bromine radical) |

This fragmentation data provides a structural fingerprint, confirming the connectivity of the pyridinyl and piperidinone rings.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This method provides precise coordinates of each atom in the crystal lattice, revealing detailed information about bond lengths, bond angles, and torsional angles.

For 4-(6-Bromopyridin-3-yl)piperidin-2-one, a single-crystal X-ray diffraction analysis would provide invaluable insights into its solid-state conformation. Key structural features that would be determined include:

The conformation of the piperidin-2-one ring (e.g., chair, boat, or twist-boat).

The relative orientation of the piperidinone and bromopyridine rings.

The planarity of the aromatic and amide groups.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the amide N-H and C=O groups) and halogen bonding (involving the bromine atom), which govern the crystal packing.

While no public crystal structure data is currently available for 4-(6-Bromopyridin-3-yl)piperidin-2-one, the data obtained from such an analysis would be presented in a standardized format, including the parameters listed in the table below. This information is crucial for understanding structure-activity relationships in medicinal chemistry and for solid-state characterization in materials science.

Table 3: Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational and Theoretical Studies of 4 6 Bromopyridin 3 Yl Piperidin 2 One

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometries, and Energetics

No published studies were found that specifically apply Density Functional Theory to determine the electronic structure, molecular geometries, or energetics of 4-(6-Bromopyridin-3-yl)piperidin-2-one. DFT is a widely used computational method for investigating the electronic properties of molecules, but specific results for this compound are not available.

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Prediction (HOMO-LUMO energy gaps)

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of 4-(6-Bromopyridin-3-yl)piperidin-2-one. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. nih.govwikipedia.org However, the specific HOMO-LUMO energy gap and orbital distributions for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

A Natural Bond Orbital (NBO) analysis for 4-(6-Bromopyridin-3-yl)piperidin-2-one has not been documented in the scientific literature. NBO analysis provides insight into charge transfer and donor-acceptor interactions within a molecule, but data specific to this compound is unavailable. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

No studies concerning the Molecular Electrostatic Potential (MEP) surface of 4-(6-Bromopyridin-3-yl)piperidin-2-one were found. An MEP analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de Without specific calculations, a map of the reactive sites for this molecule cannot be generated.

Theoretical Investigation of Reaction Mechanisms and Transition State Analysis

A search for theoretical investigations into the reaction mechanisms involving 4-(6-Bromopyridin-3-yl)piperidin-2-one, including transition state analysis, yielded no results. Such studies are essential for understanding the pathways and energetics of chemical reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available computational studies that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 4-(6-Bromopyridin-3-yl)piperidin-2-one and compare them with experimental data. This process is vital for validating the accuracy of computational models.

Derivatization and Synthetic Utility of 4 6 Bromopyridin 3 Yl Piperidin 2 One As a Chemical Intermediate

Strategic Application in the Construction of Complex Organic Molecules and Scaffolds

The bifunctional nature of 4-(6-bromopyridin-3-yl)piperidin-2-one, characterized by the presence of a reactive bromine atom on the pyridine (B92270) ring and a lactam (cyclic amide) in the piperidinone ring, makes it a highly valuable building block for complex molecule synthesis. The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals, and its derivatives are integral to over twenty classes of drugs and a wide array of natural alkaloids. nih.govmdpi.com The piperidin-2-one substructure, specifically, has been identified as a critical chiral intermediate in the synthesis of naturally derived anti-cancer agents. nih.gov

The primary strategic value of this intermediate lies in the capacity for selective, sequential, or tandem reactions at its distinct functional sites. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By employing these methods, chemists can introduce a wide range of substituents at the 6-position of the pyridine ring, including aryl, heteroaryl, alkyl, and amino groups.

For instance, a Suzuki coupling reaction can be used to append a new aryl or heteroaryl group, effectively extending the molecular framework and introducing new properties. This is a common strategy in drug discovery to explore structure-activity relationships (SAR). Similarly, the lactam portion of the molecule offers multiple avenues for modification. The N-H bond of the piperidinone can be alkylated or acylated, while the adjacent carbonyl group can be subjected to reduction or other transformations. This dual reactivity allows for the construction of intricate, three-dimensional molecules from a relatively simple starting material. news-medical.netsciencedaily.com The development of novel synthetic methods, such as combining biocatalytic C-H oxidation with radical cross-coupling, has further streamlined the synthesis of complex piperidines, reducing multi-step processes to fewer, more efficient steps. news-medical.netsciencedaily.comeurekalert.org

The utility of such intermediates is highlighted in the synthesis of conformationally constrained peptides and other biologically active compounds. For example, related 4-substituted-3-aminopiperidin-2-ones have been synthesized and used to create lactam-bridged dipeptides, demonstrating the scaffold's value in generating complex peptidomimetics. nih.gov

Table 1: Examples of Strategic Reactions on the 4-(6-Bromopyridin-3-yl)piperidin-2-one Scaffold

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Modification | Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-Br bond on pyridine ring | Formation of a C-C bond, addition of an aryl group | Building molecular complexity, SAR studies |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-Br bond on pyridine ring | Formation of a C-N bond, addition of an amino group | Synthesis of kinase inhibitors, other drug candidates |

| N-Alkylation | Alkyl halide, base | N-H bond of piperidinone | Addition of an alkyl group to the lactam nitrogen | Modifying solubility and metabolic stability |

| Carbonyl Reduction | Reducing agent (e.g., LiAlH4) | C=O of piperidinone | Conversion of lactam to a cyclic amine | Access to different heterocyclic scaffolds |

Derivatization for Enhanced Analytical Methodologies

The detection and quantification of chemical intermediates and their products are critical in process chemistry and quality control. Chemical derivatization is a powerful technique used to modify an analyte to improve its detection by analytical instruments like chromatographs and mass spectrometers.

Improvement of Chromatographic Separation Efficiency

While specific studies on the derivatization of 4-(6-bromopyridin-3-yl)piperidin-2-one for improved chromatographic separation are not prevalent in the reviewed literature, general principles of derivatization can be applied. The polarity of the molecule can be adjusted through derivatization to enhance its interaction with specific stationary phases in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For instance, acylation or silylation of the lactam nitrogen could alter its retention time, potentially resolving it from impurities or related compounds in a complex mixture. researchgate.net

In the broader context of piperidine-containing compounds, derivatization is a key strategy. For example, in supercritical fluid chromatography (SFC), derivatizing acidic compounds with a tag like N-(4-aminophenyl)piperidine has been shown to improve separation on various stationary phases. nih.gov This general approach could be adapted for intermediates like 4-(6-bromopyridin-3-yl)piperidin-2-one if analytical challenges arise.

Enhancement of Mass Spectrometric Detection and Selectivity

Mass spectrometry (MS) is a highly sensitive detection method, but its performance can be significantly improved through chemical derivatization, especially for compounds that exhibit poor ionization efficiency. Derivatization can introduce a readily ionizable group, increase the molecular weight to move the parent ion out of a noisy low-mass region, and influence fragmentation patterns for more selective detection. researchgate.net

For a molecule like 4-(6-bromopyridin-3-yl)piperidin-2-one, while it contains a nitrogen atom that can be protonated, derivatization could still offer substantial benefits. A notable strategy involves tagging a molecule with a group that has a high proton affinity or is permanently charged. This is particularly useful in LC-MS analysis. Research has demonstrated that derivatizing organic acids with N-(4-aminophenyl)piperidine can enhance detection limits by up to 2100-fold and increase sensitivity by at least 200-fold in positive ion mode SFC-MS. nih.govrowan.edu This is achieved by introducing a tag that ionizes much more efficiently than the original molecule's carboxyl group. nsf.gov

Another approach is to introduce a tag that improves detection in GC-MS. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to derivatize N-H bonds, increasing volatility and often leading to characteristic fragmentation patterns that aid in identification. researchgate.net

Table 2: Potential Derivatization Strategies for Enhanced MS Detection

| Derivatization Reagent | Functional Group Targeted | Purpose | Expected Outcome |

| N-(4-aminophenyl)piperidine | Could be coupled after converting the bromine to another functional group | Introduce high proton affinity tag for LC-MS | Significant increase in signal intensity in positive ESI mode. nih.govrowan.edu |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-H bond of piperidinone | Increase volatility and provide characteristic fragments for GC-MS | Improved chromatographic peak shape and enhanced detection. researchgate.net |

| Dansyl Chloride | N-H bond of piperidinone | Introduce a fluorescent and easily ionizable tag for LC-MS | Enhanced UV and MS detection, improved sensitivity. |

Role in the Development of New Synthetic Methodologies and Reagents

The unique structure of 4-(6-bromopyridin-3-yl)piperidin-2-one makes it a suitable substrate for testing and developing new synthetic reactions. The presence of two distinct and orthogonally reactive sites—the C-Br bond and the lactam—allows researchers to probe the selectivity and efficiency of new catalytic systems or reagents.

For example, a new palladium or nickel catalyst designed for cross-coupling reactions could be tested on this substrate to determine its efficacy in coupling with the electron-deficient bromopyridine ring. The outcome of such a reaction provides valuable data on the catalyst's scope and limitations. Recent advancements have focused on developing more sustainable and cost-effective methods, such as using nickel electrocatalysis for radical cross-coupling, which avoids the need for expensive precious metals like palladium. news-medical.netsciencedaily.com

Furthermore, transformations involving the piperidinone ring can be a testing ground for new reagents. For instance, developing a new reagent for the selective reduction of a lactam in the presence of an aromatic halide would be a significant methodological advancement. The successful application of such a reagent on 4-(6-bromopyridin-3-yl)piperidin-2-one would demonstrate its chemoselectivity. While this compound itself has not been cited as the basis for a new, named reagent, its class of substituted piperidines is central to the development of novel synthetic pathways, including iron-catalyzed reductive aminations and radical cyclizations to form the piperidine ring itself. mdpi.com

Scaffold Engineering for Chemical Diversity and Library Synthesis

In modern drug discovery, the synthesis of large, diverse libraries of related compounds is essential for high-throughput screening to identify new lead compounds. The scaffold of 4-(6-bromopyridin-3-yl)piperidin-2-one is exceptionally well-suited for this purpose. The term "scaffold engineering" refers to the systematic modification of a core molecular structure to generate a library of analogues.

The bromine atom on the pyridine ring acts as a versatile chemical handle for diversification. Using automated or parallel synthesis techniques, this single intermediate can be reacted with a large panel of different boronic acids (via Suzuki coupling), amines (via Buchwald-Hartwig amination), or other coupling partners. This approach allows for the rapid generation of a library where the substituent at the 6-position of the pyridine ring is varied systematically.

Simultaneously or sequentially, the lactam nitrogen can be derivatized with a variety of alkyl or acyl groups. This two-pronged approach allows for the creation of a large matrix of compounds from a single, readily accessible intermediate. For example, reacting the core scaffold with 100 different boronic acids and 50 different alkylating agents could, in principle, generate a library of 5,000 distinct compounds. This strategy is highly efficient for exploring the chemical space around a promising pharmacophore and optimizing properties like potency, selectivity, and metabolic stability.

This modular approach, analogous to how palladium cross-coupling revolutionized pyridine chemistry, is a powerful tool for unlocking new molecular spaces for drug discovery and accelerating the development of new medicines. news-medical.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。